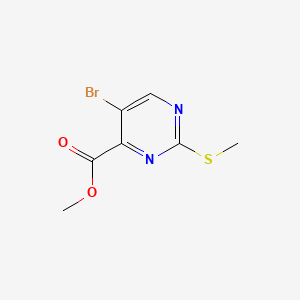

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Descripción

BenchChem offers high-quality Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 5-bromo-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZJIEWTRJTWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383359 | |

| Record name | Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50593-91-4 | |

| Record name | Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathway, including mechanistic insights, experimental protocols, and data presentation.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in biologically active molecules stems from their ability to mimic endogenous nucleobases and interact with a wide array of biological targets. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is a valuable building block in this context, offering multiple reaction sites for further chemical modification. The bromine atom at the 5-position is amenable to various cross-coupling reactions, while the ester and methylsulfanyl groups can be manipulated to introduce diverse functionalities, making it a versatile precursor for the synthesis of complex molecules.

A Robust Two-Step Synthetic Pathway

The synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is most effectively achieved through a two-step process. The first step involves the construction of the pyrimidine core to form 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid. This is followed by the esterification of the carboxylic acid to yield the final product. This approach ensures high yields and purity of the target molecule.

Step 1: Synthesis of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

The initial and crucial step is the formation of the pyrimidine ring. This is accomplished through the condensation of mucobromic acid with S-methylisothiourea sulfate. This reaction is a classic example of pyrimidine synthesis, where a 1,3-dicarbonyl equivalent (in this case, derived from mucobromic acid) reacts with a compound containing an N-C-N fragment (S-methylisothiourea).

The reaction proceeds via a nucleophilic attack of the amidine nitrogen of S-methylisothiourea on one of the carbonyl groups of mucobromic acid, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The presence of a base, such as triethylamine, is critical to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack.

Experimental Protocol: Synthesis of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid [1]

-

Materials:

-

Mucobromic acid

-

S-methylisothiourea sulfate

-

Triethylamine

-

Deionized water

-

Concentrated hydrochloric acid

-

Activated carbon

-

Diethyl ether

-

-

Procedure:

-

To a stirred aqueous solution of S-methylisothiourea sulfate, slowly add mucobromic acid at room temperature.

-

Cool the resulting suspension to 10 °C using an ice bath.

-

Add triethylamine dropwise over a period of 4 hours, maintaining the temperature at 10 °C.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Add activated carbon to the solution and stir for 10 minutes to decolorize.

-

Filter the mixture to remove the activated carbon.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the yellow precipitate by filtration.

-

Wash the precipitate sequentially with water and diethyl ether.

-

Dry the product in a vacuum oven at 50 °C to yield 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

-

Step 2: Esterification of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. A reliable and widely used method for this transformation is the Fischer esterification.[2][3][4][5][6] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used.

The mechanism of the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

-

Materials:

-

5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

-

Methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate.

-

Data Summary

The following table summarizes the key quantitative data for the synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate.

| Parameter | Step 1: Carboxylic Acid Synthesis | Step 2: Esterification |

| Starting Materials | Mucobromic acid, S-methylisothiourea sulfate | 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, Methanol |

| Key Reagents | Triethylamine, Hydrochloric acid | Sulfuric acid |

| Solvent | Water | Methanol |

| Reaction Temperature | 10 °C to Room Temperature | Reflux |

| Reaction Time | 24 hours | Several hours (TLC monitored) |

| Typical Yield | ~60% | >90% |

| Purity | >95% (after washing) | >98% (after chromatography) |

Visualizing the Synthesis

To better illustrate the synthetic process, the following diagrams outline the reaction mechanism and the overall experimental workflow.

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate.

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis.

Conclusion and Future Perspectives

The two-step synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate detailed in this guide provides a reliable and efficient method for obtaining this valuable intermediate. The protocols are robust and can be scaled to meet the demands of drug discovery and development programs. The versatility of the final product allows for the exploration of a wide range of chemical space, paving the way for the discovery of novel therapeutic agents. Further optimization of reaction conditions and the exploration of alternative synthetic routes, such as one-pot procedures, could enhance the efficiency and sustainability of this synthesis.

References

-

Fischer Esterification: Mechanism & Examples. (n.d.). NROChemistry. [Link]

-

Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | C7H7BrN2O2S | CID 2794729. (n.d.). PubChem. [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

-

5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid. (n.d.). MySkinRecipes. [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. [Link]

Sources

- 1. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its presence in nucleobases and its ability to engage in various biological interactions. The unique combination of a bromine atom, a methylsulfanyl group, and a methyl carboxylate ester on the pyrimidine ring endows this molecule with a versatile reactivity profile and specific physicochemical properties that are crucial for its application as a synthetic intermediate and a potential pharmacophore.

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate, offering insights into its molecular structure, solubility, lipophilicity, and reactivity. Understanding these characteristics is paramount for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems, thereby accelerating the drug development process.

Molecular Structure and Properties

The foundational physicochemical properties of a molecule are dictated by its structure. Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate possesses a unique arrangement of functional groups that influence its electronic distribution, size, and shape.

| Property | Value | Source |

| Chemical Formula | C₇H₇BrN₂O₂S | [1] |

| Molecular Weight | 263.11 g/mol | [1][2] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 67 °C | [4] |

| Boiling Point (Predicted) | 348.7 ± 22.0 °C | [5] |

| Density (Predicted) | 1.69 ± 0.1 g/cm³ | [5] |

| IUPAC Name | methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | [1] |

| SMILES | COC(=O)C1=NC(=NC=C1Br)SC | [6] |

| InChI Key | MYZJIEWTRJTWCD-UHFFFAOYSA-N | [6] |

Solubility Profile

The solubility of a compound is a critical determinant of its utility in both chemical reactions and biological assays. The solubility of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is influenced by its crystalline structure and the polarity of its functional groups.

Aqueous Solubility: The compound is reported to be slightly soluble in water, with a value of 0.42 g/L .[7] This low aqueous solubility is expected due to the presence of the relatively nonpolar pyrimidine ring, the bromo substituent, and the methyl groups.

Organic Solvent Solubility: While comprehensive quantitative data in a range of organic solvents is not readily available in the literature, a closely related compound, Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate, is described as being soluble in common organic solvents such as methanol, ethanol, and dichloromethane.[8] Based on the structural similarities, it is anticipated that Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate will exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol, and chlorinated solvents.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a pyrimidine derivative, which can be adapted for the title compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity and Acidity (LogP & pKa)

Lipophilicity and acidity are fundamental parameters in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

LogP (Partition Coefficient): The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octanol) and a polar solvent (water). A predicted XLogP3 value for the related 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is 1.6 .[9] Given that the methyl ester is generally more lipophilic than the corresponding carboxylic acid, the LogP of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is expected to be slightly higher.

pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid in solution. For Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate, the primary site of protonation would be one of the nitrogen atoms in the pyrimidine ring. A predicted pKa value for the corresponding carboxylic acid, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, is 1.31 ± 0.10 , indicating it is a strong carboxylic acid.[9] For the methyl ester, the basicity of the pyrimidine nitrogens is of interest. The electron-withdrawing nature of the bromo and carboxylate groups is expected to decrease the basicity of the ring nitrogens, resulting in a low pKa for the conjugate acid. A predicted pKa for the title compound is -2.91 ± 0.29 , suggesting it is a very weak base.[3]

Experimental Protocol for LogP and pKa Determination by HPLC

A common and efficient method for the simultaneous determination of LogP and pKa involves reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for LogP and pKa Determination by HPLC.

Reactivity Profile

The reactivity of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is governed by the interplay of its three key functional groups: the bromo substituent at the 5-position, the methylsulfanyl group at the 2-position, and the methyl carboxylate at the 4-position.

Reactivity of the 5-Bromo Group: The bromine atom at the 5-position of the pyrimidine ring is a versatile handle for synthetic transformations, particularly for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, where the bromo-pyrimidine can be coupled with a boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond. This reaction is a powerful tool for introducing aryl or heteroaryl substituents at the 5-position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Generalized Protocol for Suzuki-Miyaura Coupling

Caption: Generalized Workflow for Suzuki-Miyaura Coupling.

Reactivity of the 2-Methylsulfanyl Group: The methylsulfanyl (-SMe) group at the 2-position can also participate in various transformations. It can be oxidized to the corresponding sulfoxide (-S(O)Me) or sulfone (-SO₂Me) using appropriate oxidizing agents. This oxidation significantly alters the electronic properties of the pyrimidine ring, making the 2-position more susceptible to nucleophilic aromatic substitution. The sulfone is an excellent leaving group, allowing for the introduction of a wide range of nucleophiles at this position.

Reactivity of the 4-Methyl Carboxylate Group: The methyl carboxylate (-COOMe) group at the 4-position is an ester that can undergo typical ester reactions. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents. Alternatively, the ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Safety and Handling

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound may cause skin, eye, and respiratory irritation.[10] It is recommended to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is a valuable building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, including its moderate lipophilicity, low aqueous solubility, and versatile reactivity at the bromo, methylsulfanyl, and methyl carboxylate positions, make it an attractive starting material for the synthesis of novel and complex molecules. A thorough understanding of these properties, as outlined in this guide, is essential for researchers and scientists to fully exploit the potential of this compound in the development of new therapeutic agents and other advanced materials.

References

-

ChemBK. (2024, April 9). Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate. Retrieved from [Link]

-

ChemBK. (2024, April 9). 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate. Retrieved from [Link]

-

ChemBK. (2024, April 9). 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid methyl ester. Retrieved from [Link]

-

ChemBK. (2024, April 9). 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

-

ChemBK. (2024, April 9). Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate. Retrieved from [Link]

-

J&K Scientific. (n.d.). Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, 97%. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid. Retrieved from [Link]

Sources

- 1. Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | C7H7BrN2O2S | CID 2794729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 50593-91-4 CAS MSDS (METHYL 5-BROMO-2-(METHYLSULFANYL)-4-PYRIMIDINECARBOXYLATE, 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chembk.com [chembk.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 50593-91-4 Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate AKSci J59023 [aksci.com]

- 8. Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate [chembk.com]

- 9. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 10. Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate [chembk.com]

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate structural analysis

An In-depth Technical Guide to the Structural Analysis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

Introduction

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is a substituted pyrimidine derivative with the chemical formula C₇H₇BrN₂O₂S and CAS Number 50593-91-4. As a functionalized heterocyclic compound, it serves as a critical building block and intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. The precise arrangement of its substituents—a bromine atom, a methylsulfanyl group, and a methyl carboxylate group—on the pyrimidine core dictates its reactivity and suitability for subsequent chemical transformations, such as cross-coupling reactions.

Therefore, rigorous and unambiguous structural elucidation is not merely a procedural step but a cornerstone of quality control, ensuring batch-to-batch consistency, and validating synthetic outcomes. This guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, grounded in the principles of spectroscopic and crystallographic methods. We will explore not only the "how" of each technique but the fundamental "why" behind the experimental choices and data interpretation, offering a holistic view for researchers and drug development professionals.

Integrated Analytical Workflow

The definitive structural confirmation of a molecule like Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate relies on the convergence of data from multiple orthogonal techniques. No single method provides a complete picture; instead, they offer complementary pieces of the structural puzzle. The typical workflow proceeds from rapid, functional group identification (FTIR) and molecular weight confirmation (MS) to a detailed mapping of the atomic framework (NMR) and, ultimately, the precise spatial arrangement of atoms (X-ray Crystallography).

Caption: Integrated workflow for the structural elucidation of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for confirming the molecular weight of a synthesized compound. For halogenated molecules, it provides an unmistakable isotopic signature that serves as a powerful diagnostic tool.

Experimental Protocol

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common technique for small, relatively stable molecules, providing detailed fragmentation. Electrospray Ionization (ESI) is a softer technique that can also be used, typically yielding a strong protonated molecular ion peak [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum, ensuring a mass range that covers the expected molecular weight (e.g., 50-400 m/z).

Data Interpretation and Causality

-

Molecular Ion (M⁺): The molecular weight of C₇H₇BrN₂O₂S is approximately 263.11 g/mol . A crucial feature arises from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 natural abundance. This results in a characteristic doublet for the molecular ion peak:

-

An M⁺ peak corresponding to the molecule containing ⁷⁹Br.

-

An M+2 peak of nearly equal intensity corresponding to the molecule containing ⁸¹Br. The presence of this 1:1 doublet is definitive proof of a single bromine atom in the molecule.

-

-

Fragmentation Pattern: The fragmentation pattern provides a fingerprint of the molecule's structure. Under EI conditions, the molecular ion can break apart in predictable ways, helping to confirm the connectivity of the functional groups.

Table 1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Assignment | Rationale |

|---|---|---|

| 262/264 | [M]⁺ | Molecular ion peak showing the characteristic 1:1 isotopic pattern for Bromine. |

| 247/249 | [M - CH₃]⁺ | Loss of a methyl radical from the methylsulfanyl group. |

| 231/233 | [M - OCH₃]⁺ | Alpha-cleavage with loss of the methoxy radical from the ester. |

| 203/205 | [M - COOCH₃]⁺ | Loss of the entire methyl carboxylate radical. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common and requires minimal preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000–400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Data Interpretation and Causality

Each functional group has characteristic vibrational frequencies (stretching and bending) that appear as absorption bands in the IR spectrum.

-

Carbonyl (C=O) Stretch: The most prominent peak is expected from the ester's carbonyl group. This appears as a strong, sharp absorption band.

-

Aromatic Ring Stretches: The C=C and C=N bonds within the pyrimidine ring will produce a series of bands in the 1600-1450 cm⁻¹ region.

-

C-H Stretches: The methyl groups will show stretching vibrations just below 3000 cm⁻¹.

-

C-O Stretch: The ester C-O bond will have a characteristic stretch in the fingerprint region.

A Technical Guide to the Properties and Applications of Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (CAS 50593-91-4) in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and participate in crucial hydrogen bonding interactions with biological targets. Within the vast landscape of pyrimidine-based building blocks, Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (CAS 50593-91-4) has emerged as a particularly versatile and valuable intermediate. Its trifunctional nature, presenting reactive sites for C-C bond formation, nucleophilic substitution, and ester modification, offers a robust platform for the synthesis of diverse and complex molecular architectures, particularly in the realm of kinase inhibitor development. This guide provides an in-depth analysis of its properties, strategic applications, and field-proven synthetic protocols to empower researchers in their drug discovery endeavors.

Core Physicochemical and Structural Characteristics

Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is a crystalline solid, typically appearing as a white to light yellow powder.[1] Its structural and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 50593-91-4 | [2] |

| Molecular Formula | C₇H₇BrN₂O₂S | [2] |

| Molecular Weight | 263.11 g/mol | [2] |

| IUPAC Name | methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | [2] |

| Melting Point | 67-70 °C | J&K Scientific |

| Solubility | Slightly soluble in water (0.42 g/L). | Alfa Aesar |

| Appearance | Off-white to light yellow powder. | LookChem |

The molecule's utility is derived from its distinct reactive centers:

-

The C5-Bromo Group: This site is primed for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

-

The C2-Methylthio Group: This group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amines, a key interaction motif for many kinase inhibitors.

-

The C4-Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation, or it can be reduced to a primary alcohol, providing further opportunities for derivatization.

Strategic Application in the Synthesis of Kinase Inhibitors: Targeting FGFR4

A significant application of Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is as a key starting material in the synthesis of potent and selective kinase inhibitors. One notable example is in the development of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and migration. Aberrant activation of FGFR4, often through gene amplification or activating mutations, is a known driver in several cancers, including hepatocellular carcinoma, rhabdomyosarcoma, and certain breast and lung cancers. Therefore, selective inhibition of FGFR4 presents a promising therapeutic strategy for these malignancies.

Below is a diagram illustrating the central role of FGFR4 in oncogenic signaling, highlighting the rationale for its inhibition.

Caption: The FGFR4 signaling cascade in cancer.

Key Synthetic Transformations and Experimental Protocols

The strategic value of Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate lies in its predictable and high-yielding reactivity. Below are detailed protocols for key transformations that are fundamental to the synthesis of advanced intermediates for kinase inhibitors.

Sonogashira Coupling for C-C Bond Formation

A prime example of leveraging the C5-bromo position is the Sonogashira coupling reaction, which is used to introduce alkynyl moieties. This reaction is a critical step in the synthesis of certain FGFR4 inhibitors.

Experimental Protocol: Synthesis of Methyl 5-((3,5-dimethoxyphenyl)ethynyl)-2-(methylthio)pyrimidine-4-carboxylate

-

Reaction Setup: To a dried reaction vessel, add Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (1.0 eq., e.g., 2.63 g, 10.0 mmol) and 1-ethynyl-3,5-dimethoxybenzene (1.0 eq., e.g., 1.62 g, 10.0 mmol).

-

Solvent and Reagents: Dissolve the starting materials in anhydrous tetrahydrofuran (THF, e.g., 50 mL).

-

Inert Atmosphere: Purge the vessel with an inert gas, such as nitrogen (N₂), and maintain a positive pressure.

-

Addition of Base and Catalysts: Sequentially add triethylamine (Et₃N, 2.0 eq., e.g., 2.8 mL, 20.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.1 eq., e.g., 702 mg, 1.0 mmol), triphenylphosphine (PPh₃, 0.2 eq., e.g., 525 mg, 2.0 mmol), and copper(I) iodide (CuI, 0.1 eq., e.g., 190 mg, 1.0 mmol).

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-70 °C) and stir until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired coupled product.

Caption: Workflow for Sonogashira Coupling.

Nucleophilic Aromatic Substitution (SNAr) for C-N Bond Formation

The C2-methylthio group is readily displaced by nucleophiles, particularly amines, which is a common strategy for installing the "hinge-binding" moiety of many kinase inhibitors.

Exemplary Protocol: Amination of the C2 Position

-

Reactant Preparation: In a reaction vessel, dissolve the pyrimidine starting material (e.g., the product from the Sonogashira coupling) in a high-boiling point solvent such as 1-pentanol or dimethyl sulfoxide (DMSO).

-

Addition of Amine and Base: Add the desired amine (e.g., a substituted aniline or a heterocyclic amine, 1.1-1.5 eq.) and a suitable base like triethylamine or diisopropylethylamine (DIPEA, 2-3 eq.).

-

Reaction Conditions: Heat the mixture to a high temperature (e.g., 120-140 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is then dried, concentrated, and the product is purified by column chromatography or recrystallization.

Sources

The Methylthio Group in Pyrimidine Carboxylates: A Gateway to Novel Molecular Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Versatility of a Sulfur-Containing Moiety

In the vast landscape of heterocyclic chemistry, pyrimidine scaffolds hold a place of prominence, forming the core of numerous biologically active compounds, from essential components of nucleic acids to a wide array of pharmaceuticals.[1] Within this important class of molecules, those bearing a methylthio (-SCH₃) group, particularly in conjunction with a carboxylate (-COO(R)) function, represent a uniquely versatile platform for molecular design and synthesis. The methylthio group, while seemingly simple, is a potent synthetic handle, its reactivity tunable to serve as a leaving group for the introduction of a diverse range of substituents. This guide provides an in-depth exploration of the reactivity of the methylthio group in pyrimidine carboxylates, offering a blend of mechanistic insights and practical, field-proven protocols to empower researchers in their quest for novel molecular entities. The strategic manipulation of this functional group is of paramount importance in the development of new therapeutics and agrochemicals.[2][3]

Core Reactivity: A Tale of Two Oxidation States

The reactivity of the methylthio group at the 2- or 4-position of a pyrimidine ring is fundamentally dictated by the oxidation state of the sulfur atom. In its native thioether form, the methylthio group is a relatively modest leaving group. However, its transformation into a methylsulfinyl (-SOCH₃) or, more effectively, a methylsulfonyl (-SO₂CH₃) group dramatically enhances its lability, turning it into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[4] This two-step strategy—oxidation followed by nucleophilic displacement—forms the cornerstone of the synthetic utility of methylthio-substituted pyrimidines.

The "Activation" Step: Oxidation of the Methylthio Group

The conversion of the electron-donating methylthio group into the powerfully electron-withdrawing methylsulfonyl group is the key to unlocking the synthetic potential of these pyrimidine derivatives. This transformation significantly increases the electrophilicity of the carbon atom to which it is attached, making it highly susceptible to nucleophilic attack.[4]

A variety of oxidizing agents can accomplish this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective choice due to its commercial availability and operational simplicity.[5][6] Other reagents such as Oxone® (potassium peroxymonosulfate) and hydrogen peroxide have also been successfully employed.[5]

dot graph "Oxidation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} digraph "Oxidation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: General workflow for the activation of the methylthio group.

This protocol provides a robust method for the synthesis of the activated methylsulfonyl intermediate, a crucial precursor for subsequent nucleophilic substitution reactions.

Materials and Reagents:

-

Ethyl 2-(methylthio)pyrimidine-5-carboxylate

-

meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, typically ~77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

-

Addition of m-CPBA: To the cooled solution, add m-CPBA (2.2-2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The slight excess of m-CPBA ensures complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

-

Quenching and Work-up: Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide.[1]

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove the m-chlorobenzoic acid byproduct), water, and brine.[1][7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure product.

Trustworthiness and Causality: The use of a slight excess of m-CPBA is a common practice to drive the reaction to completion. The portion-wise addition at low temperature is crucial to control the exothermic nature of the oxidation. The aqueous work-up with sodium thiosulfate and sodium bicarbonate is a standard and effective method for removing unreacted oxidant and the acidic byproduct, ensuring a clean product.[7]

| Reactant | Oxidizing Agent | Solvent | Temperature | Time | Yield | Reference |

| 4,6-dichloro-2-(methylthio)pyrimidine | m-CPBA (2 equiv.) | DCM | 0 °C | - | Excellent | [5] |

| 4-chloro-6-methoxy-2-(methylthio)pyrimidine | m-CPBA (2 equiv.) | DCM | 0 °C | - | Excellent | [5] |

| 4,6-dimethoxy-2-(methylthio)pyrimidine | m-CPBA | DCM | ~30 °C | - | 67% | [5] |

| 4,6-dimethyl-2-(methylthio)pyrimidine | H₂O₂, Na₂WO₄ | - | - | - | High | [5] |

The Main Event: Nucleophilic Aromatic Substitution (SNAr)

With the highly activated 2-methylsulfonyl group in place, the pyrimidine-5-carboxylate is now primed for reaction with a wide array of nucleophiles. The SNAr mechanism in these electron-deficient systems is a two-step process involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9][10] The presence of the electron-withdrawing carboxylate group at the 5-position further facilitates this reaction by stabilizing the negative charge of the intermediate.[2]

dot graph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: The Addition-Elimination mechanism of SNAr.

A broad spectrum of nucleophiles can be employed, including:

-

N-nucleophiles: Ammonia, primary and secondary amines, anilines, and hydrazines.

-

O-nucleophiles: Alkoxides and phenoxides.

-

S-nucleophiles: Thiolates.

-

C-nucleophiles: Grignard reagents and organolithium compounds, although these may require specific conditions.

This protocol describes a general procedure for the displacement of the 2-methylsulfonyl group with a primary or secondary amine.

Materials and Reagents:

-

Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

-

Amine nucleophile (e.g., piperidine, morpholine, benzylamine)

-

Polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN))

-

Optional: A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃))

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Water

-

Ethyl acetate or other suitable extraction solvent

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (1.0 eq) in a suitable polar aprotic solvent.

-

Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq). If the amine is used as its salt or if the reaction is sluggish, a non-nucleophilic base (1.5-2.0 eq) can be added.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the nucleophile. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine to remove the solvent and any residual base.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-pyrimidine-5-carboxylate derivative.

Trustworthiness and Causality: The choice of solvent is critical; polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the nucleophile's salt without strongly solvating the anion, thus enhancing its nucleophilicity. The use of a base may be necessary to deprotonate the amine salt or to neutralize any acid formed during the reaction, driving the equilibrium towards the product.

| Substrate | Nucleophile | Solvent | Temperature | Time | Yield | Reference |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | 4,4'-thiodiphenol | - | - | - | High | [4] |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | 4,4'-thiobisbenzenethiol | - | rt | 12 h | High | [4] |

| 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine | KCN | MeCN | - | - | 27% | [5] |

| 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | KCN | MeCN | - | - | 83% | [5] |

| 2-Sulfonylpyrimidine | Cysteine | pH 7.0 buffer | rt | - | Fast | [2] |

Conclusion: A Reliable Tool for Drug Discovery and Beyond

The methylthio group in pyrimidine carboxylates is a powerful and versatile synthetic tool. Its reactivity can be finely tuned through a straightforward oxidation to the corresponding sulfone, which then serves as an excellent leaving group in nucleophilic aromatic substitution reactions. This two-step sequence provides a reliable and high-yielding pathway to a vast array of 2-substituted pyrimidine-5-carboxylates, which are valuable building blocks in the synthesis of novel compounds with potential applications in medicine and agriculture. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and practical expertise to effectively utilize this important class of chemical transformations in their own research endeavors.

References

-

Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (n.d.). Request PDF. Retrieved January 1, 2026, from [Link]

-

Guan, Y., Wang, C., Wang, D., Dang, G., Chen, C., Zhou, H., & Zhao, X. (n.d.). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Advances. Retrieved January 1, 2026, from [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1966). Journal of the Chemical Society C: Organic. Retrieved January 1, 2026, from [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2020). Journal of the American Chemical Society. Retrieved January 1, 2026, from [Link]

-

Workup: mCPBA Oxidation. (n.d.). University of Rochester. Retrieved January 1, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 1, 2026, from [Link]

-

Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. (2019). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved January 1, 2026, from [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. Retrieved January 1, 2026, from [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). (2011). Master Organic Chemistry. Retrieved January 1, 2026, from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2018). Angewandte Chemie International Edition. Retrieved January 1, 2026, from [Link]

-

2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. (2022). Frontiers in Chemistry. Retrieved January 1, 2026, from [Link]

-

Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA Chemistry and Biochemistry. Retrieved January 1, 2026, from [Link]

-

A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2021). Molecules. Retrieved January 1, 2026, from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (1983). Indian Journal of Chemistry. Retrieved January 1, 2026, from [Link]

-

Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society. Retrieved January 1, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 1, 2026, from [Link]

-

Jalalian, N., & Olofsson, B. (2012). 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene. Organic Syntheses. Retrieved January 1, 2026, from [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Archiv der Pharmazie. Retrieved January 1, 2026, from [Link]

Sources

- 1. Workup [chem.rochester.edu]

- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate

This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize and validate the structure of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven experimental insights. We will explore the expected data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explain the rationale behind experimental choices, and provide robust protocols for data acquisition.

Introduction: The Compound of Interest

Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules and pharmaceuticals. The precise structural elucidation of such compounds is a critical step in the drug discovery and development pipeline, ensuring purity, confirming identity, and enabling further investigation of its biological activity.

Compound Profile:

| Property | Value | Source(s) |

| Chemical Name | Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate | [1] |

| CAS Number | 50593-91-4 | [2][3][4] |

| Molecular Formula | C₇H₇BrN₂O₂S | [2][3][5] |

| Molecular Weight | 263.11 g/mol | [2][5] |

| Melting Point | 67°C | [3] |

Integrated Spectroscopic Workflow

The structural confirmation of a novel or synthesized compound is not a linear process but an integrated workflow. Each spectroscopic technique provides a unique piece of the puzzle, and their combined interpretation provides the highest level of confidence. The following diagram illustrates a typical workflow for small molecule characterization.

Caption: Integrated workflow for small molecule characterization.

Mass Spectrometry (MS): The First Step in Identification

Mass spectrometry is the cornerstone of molecular identification, providing the molecular weight (MW) and, with high-resolution instruments, the elemental composition.

Expected Mass Spectrum for C₇H₇BrN₂O₂S

The most critical feature we expect to observe is the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the mass spectrum will exhibit a characteristic "doublet" for the molecular ion and any bromine-containing fragments.

-

Expected Monoisotopic Mass: 261.9412 g/mol .[5]

-

M⁺ Peak (containing ⁷⁹Br): m/z ≈ 261.9

-

[M+2]⁺ Peak (containing ⁸¹Br): m/z ≈ 263.9

The near 1:1 ratio of the M⁺ and [M+2]⁺ peaks is a definitive signature for the presence of a single bromine atom in the molecule.[6]

Fragmentation Pathways

Electron Impact (EI) ionization would likely induce fragmentation. While complex, predictable losses include:

-

Loss of the methoxy group (-OCH₃) from the ester.

-

Loss of the entire methyl ester group (-COOCH₃).

-

Loss of the methylsulfanyl group (-SCH₃).

These fragmentation patterns provide further corroborating evidence for the proposed structure.[7][8]

Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, medium molecular weight organic molecules, minimizing fragmentation and clearly showing the molecular ion. It is often coupled with high-resolution analyzers like Time-of-Flight (TOF) or Orbitrap for precise mass determination.[9]

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Run the analysis in positive ion mode, as the pyrimidine nitrogen atoms can be readily protonated to form [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument's high resolution should allow for mass accuracy within 5 ppm.

-

Analysis: Identify the [M+H]⁺ and [M+H+2]⁺ peaks. Use the instrument software to calculate the elemental composition from the exact mass and compare it to the theoretical formula C₇H₇BrN₂O₂S.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10] By exposing a sample to infrared radiation, we can observe the vibrational frequencies of its chemical bonds.

Expected IR Absorption Bands

Based on the structure of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate, we anticipate the following key absorption bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3000-2850 cm⁻¹ | C-H stretch | Aliphatic (methyl groups) |

| ~1730-1715 cm⁻¹ | C=O stretch | Ester (carbonyl) |

| ~1600-1450 cm⁻¹ | C=N, C=C stretch | Pyrimidine ring |

| ~1250-1100 cm⁻¹ | C-O stretch | Ester |

| ~700-600 cm⁻¹ | C-S stretch | Thioether |

| ~650-550 cm⁻¹ | C-Br stretch | Bromoalkane |

The presence of a strong absorption band around 1725 cm⁻¹ would be compelling evidence for the ester carbonyl group, a key feature of the molecule.[11]

Protocol for Attenuated Total Reflectance (ATR) FT-IR

-

Rationale: ATR-FTIR is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.[12] It is often preferred over traditional methods like KBr pellets for its simplicity and reproducibility.[13]

-

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum to capture the ambient atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.[14]

-

Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: After acquisition, perform a baseline correction if necessary and label the significant peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[15] It provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

Expected ¹H NMR Signals:

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 - 9.1 | Singlet | 1H | H6 | The lone pyrimidine proton is deshielded by the two ring nitrogens and the adjacent ester group. |

| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ | Protons of the methyl ester are deshielded by the adjacent oxygen atom. |

| ~2.6 - 2.8 | Singlet | 3H | -SCH₃ | Protons of the methylsulfanyl group are deshielded by the adjacent sulfur atom. |

Causality: The predicted chemical shifts are based on standard values for protons in similar electronic environments. The absence of adjacent protons for all three groups leads to the prediction of singlets for all signals.

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Expected ¹³C NMR Signals:

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~170 - 175 | C2 | Thio-substituted carbon on the pyrimidine ring. |

| ~163 - 166 | C=O | Carbonyl carbon of the ester group. |

| ~160 - 162 | C4 | Ester-substituted carbon on the pyrimidine ring. |

| ~158 - 160 | C6 | Proton-bearing carbon on the pyrimidine ring. |

| ~120 - 125 | C5 | Bromine-substituted carbon (heavy atom effect). |

| ~52 - 55 | -OCH₃ | Methyl carbon of the ester group. |

| ~13 - 16 | -SCH₃ | Methyl carbon of the methylsulfanyl group. |

Protocol for NMR Data Acquisition

-

Rationale: Chloroform-d (CDCl₃) is a common, versatile solvent for many organic compounds. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[16]

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.[16]

-

Dissolve the sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H Acquisition: Acquire the ¹H spectrum. A standard pulse program with 8-16 scans is usually sufficient.

-

¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.[16]

-

Data Processing: Process the raw data (FID) using Fourier transformation. Phase and baseline correct the spectra and integrate the ¹H signals.

-

Conclusion: A Self-Validating Structural Portrait

The structural elucidation of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate is achieved through the synergistic integration of multiple spectroscopic techniques.

-

MS confirms the molecular weight and the presence of one bromine atom.

-

IR identifies the key functional groups: an ester, a thioether, and an aromatic ring system.

-

NMR provides the definitive map, showing the three distinct methyl and pyrimidine proton environments and the seven unique carbon atoms, all consistent with the proposed structure.

Each piece of data corroborates the others, creating a self-validating system that provides unequivocal proof of the compound's identity. This rigorous, multi-faceted approach is fundamental to ensuring scientific integrity in chemical research and drug development.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid. PubChem. Retrieved from [Link]

-

IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS 50593-91-4 | Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate - Synblock [synblock.com]

- 5. Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | C7H7BrN2O2S | CID 2794729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. article.sapub.org [article.sapub.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | C6H5BrN2O2S | CID 291786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

The Pyrimidine Core: A Privileged Scaffold in the Annals of Drug Discovery

An In-depth Technical Guide on the Discovery and History of Substituted Pyrimidine Compounds

Introduction: The Enduring Significance of the Pyrimidine Heterocycle

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, stands as one of the most vital structural motifs in the fields of medicinal chemistry and chemical biology. Its fundamental importance is etched into the very blueprint of life, forming the core of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1] Beyond this central biological role, the pyrimidine scaffold has proven to be a remarkably versatile and "privileged" structure in drug design. Its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking, allows for high-affinity binding to a wide array of biological targets. This guide provides a comprehensive technical overview of the historical milestones, seminal discoveries, and evolving synthetic strategies that have cemented the legacy of substituted pyrimidines in modern medicine.

Part 1: Foundational Syntheses and Early Discoveries

The systematic exploration of pyrimidine chemistry began in the late 19th century. Although derivatives like alloxan were known earlier, a key breakthrough came in 1884 when German chemist Arthur Pinner commenced a systematic study, synthesizing derivatives by condensing amidines with ethyl acetoacetate.[2] It was Pinner who first coined the term "pyrimidin" in 1885.[1][2] These early synthetic efforts laid the groundwork for future therapeutic applications.

Two classical reactions became cornerstones of pyrimidine synthesis:

-

Pinner Synthesis: This reaction involves the acid-catalyzed condensation of an amidine with a β-dicarbonyl compound, such as a β-keto ester or β-diketone, to form the pyrimidine ring.[3][4] The mechanism proceeds through nucleophilic attack, dehydration, and cyclization, offering a robust route to 2-substituted pyrimidines.[3]

-

Biginelli Reaction: Discovered by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction combines an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea under acidic conditions.[5][6] This powerful multicomponent reaction efficiently produces 3,4-dihydropyrimidin-2(1H)-ones, which have become valuable intermediates and therapeutic agents in their own right, known to act as calcium channel blockers and antihypertensive agents.[5]

The First Wave: Barbiturates and CNS Depressants

The first major therapeutic class of substituted pyrimidines emerged from the work of Adolf von Baeyer, who synthesized malonylurea (barbituric acid) in 1864 by combining urea with malonic acid.[7][8] However, the therapeutic potential of this core was not realized until the early 20th century. In 1903, Josef von Mering and Emil Fischer discovered the sedative properties of diethyl-barbituric acid, which was marketed as Barbital (Veronal) in 1904.[8][9] This marked the dawn of the barbiturate era.

The core structure, a 2,4,6-trioxypyrimidine, was systematically modified, leading to the synthesis of over 2,500 derivatives, with about 50 finding clinical use for treating anxiety, insomnia, and seizure disorders.[7][9] Phenobarbital, synthesized in 1912, became a revolutionary treatment for epilepsy.[9][10] While their use has declined due to a high risk of dependence and overdose, the discovery of barbiturates was a critical early demonstration of the therapeutic potential residing within the substituted pyrimidine scaffold.[9][11]

Part 2: The Age of Chemotherapy - Pyrimidines as Antimetabolites

The mid-20th century witnessed a paradigm shift in cancer treatment with the advent of rational drug design. Scientists hypothesized that by creating molecules that mimic natural metabolites, they could disrupt critical cellular processes in rapidly dividing cancer cells. The structural similarity of pyrimidines to the natural nucleobases made them ideal candidates for this antimetabolite strategy.

5-Fluorouracil (5-FU): A Pillar of Cancer Treatment

The story of 5-Fluorouracil (5-FU) is a landmark in oncology. The rationale stemmed from the 1954 observation by Abraham Cantarow and Karl Paschkis that liver tumors preferentially absorbed uracil compared to normal cells.[12] This finding inspired Charles Heidelberger at the McArdle Laboratory to design a uracil analog that could block DNA synthesis. He reasoned that replacing the hydrogen at the 5-position with a highly electronegative fluorine atom—an atom similar in size—would create a fraudulent nucleotide that would inhibit the enzyme thymidylate synthase, thereby depriving the cell of thymidine, a crucial DNA building block.[13]

Heidelberger collaborated with Robert Duschinsky at Hoffmann-La Roche to synthesize the compound, and in 1957, they reported that 5-FU markedly inhibited tumors in mice.[12][13] The first clinical findings in humans were reported in 1958 by Anthony R. Curreri and colleagues, demonstrating significant antitumor activity.[12][14] For over 60 years, 5-FU has remained a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[13][15]

Mechanism of Action of 5-Fluorouracil

Caption: Intracellular activation and mechanism of action of 5-Fluorouracil (5-FU).

Part 3: The Antiviral Revolution with Pyrimidine Nucleoside Analogs

The discovery that pyrimidine antimetabolites could target cancer cells paved the way for their use against another rapidly replicating entity: viruses. The strategy remained the same—create fraudulent nucleosides that could be incorporated into the viral genome by viral polymerases, leading to chain termination and halting replication.

Zidovudine (AZT): The First Weapon Against HIV/AIDS

Azidothymidine (AZT), now known as Zidovudine, was first synthesized in 1964 by Jerome Horwitz as a potential anticancer agent, but it showed no activity in mouse models and was shelved.[16][17][18] Two decades later, with the emergence of the devastating HIV/AIDS epidemic, the pharmaceutical company Burroughs Wellcome (now GlaxoSmithKline) began a massive screening campaign for anti-HIV compounds.[18]

In 1985, scientists at the National Cancer Institute, including Hiroaki Mitsuya, reported that AZT was a potent inhibitor of HIV replication in human cells.[16] The molecule acts as a chain terminator. Once phosphorylated in the body to its triphosphate form, it is incorporated into the growing viral DNA chain by the HIV enzyme reverse transcriptase. The 3'-azido group prevents the formation of the next phosphodiester bond, terminating DNA elongation.[17]

Following remarkably rapid clinical trials, the FDA granted accelerated approval to AZT on March 20, 1987, making it the first approved treatment for HIV/AIDS.[16][19][20] While its use as a monotherapy was limited by toxicity and the rapid emergence of resistance, AZT was a landmark achievement that transformed AIDS from a death sentence into a manageable chronic condition and ushered in the era of highly active antiretroviral therapy (HAART), where it is often used in combination with other drugs.[19]

Part 4: The Kinase Inhibitor Era - Aminopyrimidines as Privileged Scaffolds

The late 1990s and early 2000s marked another revolution in targeted therapy, this time focused on inhibiting protein kinases. Kinases are enzymes that play a crucial role in cell signaling pathways, and their aberrant activation is a hallmark of many cancers. The 2-aminopyrimidine scaffold emerged as a highly effective "hinge-binding" motif, capable of displacing ATP from the kinase active site.

Imatinib (Gleevec): The Dawn of Rational Drug Design

The development of Imatinib is a poster child for rational drug design.[21] The discovery of the Philadelphia chromosome and its resultant Bcr-Abl fusion protein as the specific driver of Chronic Myelogenous Leukemia (CML) provided a clear therapeutic target.[22] Scientists at Ciba-Geigy (now Novartis), led by Nicholas Lydon, screened chemical libraries to find an inhibitor of the Bcr-Abl tyrosine kinase.[22][23]

They identified a 2-phenylaminopyrimidine as a lead compound.[21][24] Through systematic chemical modification, they optimized this scaffold to enhance its binding affinity and selectivity, resulting in Imatinib.[21] The pyrimidine core forms critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, mimicking the binding of adenine.[25][26]

Approved by the FDA in 2001 in record time, Imatinib demonstrated unprecedented efficacy, transforming CML into a manageable condition and proving the power of targeted therapies.[22][27] The success of Imatinib spurred the development of a multitude of other pyrimidine-based kinase inhibitors targeting various cancers.[28][29]

Table 1: Representative Pyrimidine-Based Kinase Inhibitors and their Targets

| Compound | Core Scaffold | Primary Kinase Target(s) | Indication |

| Imatinib | 2-Phenylaminopyrimidine | Bcr-Abl, c-KIT, PDGFR | CML, GIST |

| Gefitinib | 4-Anilinoquinazoline | EGFR | Non-Small Cell Lung Cancer |

| Erlotinib | 4-Anilinoquinazoline | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |

| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | B-cell malignancies |

| PD-089828 | Pyrido[2,3-d]pyrimidine | PDGFr, FGFr, EGFr, c-src | (Investigational) |

Data sourced from multiple studies on kinase inhibitors.[21][25][30]

Structure-Activity Relationship (SAR) Insights for Aminopyrimidine Kinase Inhibitors

The development of potent and selective kinase inhibitors relies on understanding the structure-activity relationships. Key insights include:

-

Hinge-Binding: The 2-aminopyrimidine core is a superb hydrogen bond donor-acceptor, crucial for anchoring the molecule in the ATP hinge region.[31]

-

Gatekeeper Residue: Selectivity is often achieved by designing substituents that can exploit differences in the "gatekeeper" residue—an amino acid that controls access to a hydrophobic pocket near the active site.[31]

-

Solubilizing Groups: The addition of polar or basic side chains, often at positions distant from the hinge-binding motif, is critical for improving aqueous solubility and pharmacokinetic properties without sacrificing potency.[32]

Part 5: Modern Synthetic Methodologies and Future Directions

While classical methods like the Pinner and Biginelli reactions are still relevant, modern organic chemistry has provided a vast toolkit for the synthesis and functionalization of pyrimidines, enabling the rapid generation of diverse chemical libraries for drug discovery.

Modern Synthetic Approaches:

-

Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Buchwald-Hartwig allow for the precise installation of aryl, alkyl, and amino substituents onto a pre-formed pyrimidine core, which is invaluable for late-stage diversification in SAR studies.

-

C-H Functionalization: Direct functionalization of C-H bonds on the pyrimidine ring offers a more atom-economical approach to creating complex derivatives.[33]

-

Multicomponent Reactions (MCRs): Modern variations of the Biginelli reaction and novel MCRs allow for the rapid assembly of highly substituted pyrimidines from simple starting materials in a single step.[34][35]

-

Deconstruction-Reconstruction Strategies: Innovative methods allow for the opening of a pyrimidine ring in a complex molecule and its subsequent re-closure to form a new, diversified heterocyclic core, enabling structural modifications that would otherwise be synthetically challenging.[36]

Representative Experimental Protocol: Biginelli Reaction

Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one derivative via a classical one-pot, three-component Biginelli reaction.

Materials:

-

Benzaldehyde (1.0 mmol, 1 eq)

-

Ethyl acetoacetate (1.0 mmol, 1 eq)

-

Urea (1.5 mmol, 1.5 eq)

-

Ethanol (5 mL)

-

Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)

Procedure:

-

A 25 mL round-bottom flask is charged with benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and ethanol (5 mL).

-

The mixture is stirred at room temperature to ensure homogeneity.

-

A catalytic amount of concentrated hydrochloric acid (2-3 drops) is added to the mixture.

-

A condenser is attached to the flask, and the reaction mixture is heated to reflux (approximately 80-85 °C) with continuous stirring.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 3-4 hours), the flask is cooled to room temperature, and then further cooled in an ice bath.

-

The solid product that precipitates out of the solution is collected by vacuum filtration.

-

The crude product is washed with cold ethanol to remove unreacted starting materials.

-

The solid is dried under vacuum to yield the desired dihydropyrimidinone product. The product can be further purified by recrystallization from ethanol if necessary.

This is a generalized protocol based on classical Biginelli reaction conditions.[5][37]